molecular formula C29H33N3O4 B12491726 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B12491726
M. Wt: 487.6 g/mol
InChI Key: FLDYRIHFWPBOIJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzyl group on the piperazine ring and the dimethylphenoxyacetyl moiety

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H33N3O4/c1-21-9-11-25(17-22(21)2)36-20-28(33)30-26-18-24(29(34)35-3)10-12-27(26)32-15-13-31(14-16-32)19-23-7-5-4-6-8-23/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,30,33)

InChI Key

FLDYRIHFWPBOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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